Trans-3-(Boc-amino)cyclobutylpropanoic acid, with the chemical formula and CAS number 683218-80-6, is a compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a propanoic acid moiety. This compound is categorized as an amino acid derivative, which is significant in various fields of organic chemistry, particularly in the synthesis of peptides and pharmaceuticals.
Trans-3-(Boc-amino)cyclobutylpropanoic acid is synthesized from simpler amino acids and cycloalkanes, making it a valuable intermediate in organic synthesis. It is classified under amino acids and their derivatives, specifically as a protected amino acid due to the presence of the Boc group, which serves to protect the amino functionality during chemical reactions.
The synthesis of trans-3-(Boc-amino)cyclobutylpropanoic acid typically involves the reaction of 3-amino-3-cyclopropylpropanoic acid with di-tert-butyl dicarbonate in the presence of sodium hydroxide. The following steps outline the general procedure:
Trans-3-(Boc-amino)cyclobutylpropanoic acid features a cyclobutane ring attached to a propanoic acid chain, with a tert-butoxycarbonyl group protecting the amino group. The molecular weight is approximately 229.27 g/mol.
Trans-3-(Boc-amino)cyclobutylpropanoic acid can participate in various chemical reactions typical for amino acids, including:
The mechanism of action for trans-3-(Boc-amino)cyclobutylpropanoic acid primarily involves its role as an intermediate in peptide synthesis. Upon deprotection of the Boc group, the resulting free amine can react with carboxylic acids or activated esters to form peptide bonds via standard coupling methods such as:
This process is essential in synthesizing biologically active peptides that can be used in drug development.
Trans-3-(Boc-amino)cyclobutylpropanoic acid serves several important functions in scientific research and pharmaceutical applications:
Cyclobutane rings confer distinctive advantages in drug design due to their high ring strain (~26.3 kcal/mol) and puckered geometry, which elongates C–C bonds to 1.56 Å and reduces bond angles to ~88° [6]. This strain induces unique electronic properties:
Table 1: Therapeutic Applications of Cyclobutane-Containing Drug Candidates
Drug Candidate | Target | Role of Cyclobutane | Outcome |
---|---|---|---|
KZR-616 | Immunoproteasome (LMP7/LMP2) | P1 side chain modulator | >100-fold selectivity over constitutive proteasomes [4] |
Tankyrase Inhibitor 9 | Tankyrase (TNSK) | trans-1,3-linker directing triazole orientation | Improved PK profile and π-π stacking with tyrosine [6] |
Cathepsin B Substrate 6 | Cathepsin B | Hydrophobic pocket occupation | Enhanced selectivity over valine-citrulline linkers [6] |
Boc (tert-butyloxycarbonyl) protection serves as a cornerstone in amine masking strategies due to its:
Table 2: Stability Profile of Boc Protecting Group
Condition | Stability | Application Context |
---|---|---|
Aqueous pH | Stable at pH 1–9 (RT); cleaved at pH <1 or >12 (100°C) | Compatible with physiological buffers [3] |
Nucleophiles | Resists NH₃, RNH₂, NaOCH₃ | Amide bond formation |
Reduction | Stable to NaBH₄; cleaved by H₂/Ni | Orthogonal to nitro/azide reductions [3] |
Enzymes | Resistant to proteases | Solid-phase peptide synthesis (SPPS) [7] [10] |
Boc groups facilitate peptide elongation in SPPS, particularly for hydrophobic sequences, though require hazardous HF for resin cleavage—a key limitation versus Fmoc strategies [7]. Recent advances employ photoredox Ni-catalysis to synthesize Boc-protected amines directly from aryl halides, streamlining building block preparation [3].
Cyclobutane chemistry evolved from early 20th-century syntheses (e.g., 1907 cyclobutane gas preparation) to targeted applications in bioactive molecules [6]. The emergence of trans-3-(Boc-amino)cyclobutylpropanoic acid as a synthon addressed two critical needs:
Synthetic challenges included:
Table 3: Physicochemical Profile of Trans-3-(Boc-amino)cyclobutylpropanoic Acid
Property | Value | Significance |
---|---|---|
Molecular Weight | 243.30 g/mol | Optimal for fragment-based design [4] |
Solubility (H₂O) | <1 mg/mL | Requires co-solvents (e.g., DMSO) for biological assays [4] |
Storage | 2–8°C under inert gas | Prevents Boc hydrolysis and CO₂ absorption [4] |
Key Synthetic Route | Cyclobutylmethanol → Alkyl iodide → Diethyl 2-acetamidomalonate → Enzymatic resolution → Boc protection | Ensures enantiopurity [4] |
The compound’s commercial availability (e.g., Thermo Scientific, Vulcanchem) since the 2010s accelerated its adoption in oncology and immunology drug discovery [5] [8].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0